4-Methylumbelliferyl butyrate

Descripción general

Descripción

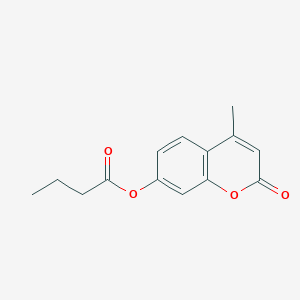

4-Methylumbelliferyl butyrate (4-MUB, CAS 17695-46-4) is a fluorogenic substrate widely used to measure esterase and lipase activity. Composed of a butyrate ester linked to the fluorescent 4-methylumbelliferone group, it releases the highly fluorescent product upon enzymatic hydrolysis (λex 365 nm, λem 445 nm) . This substrate is valued for its sensitivity, rapid reaction kinetics, and compatibility with diverse biological systems. It has been employed in enzyme kinetics studies (e.g., human monoglyceride lipase, MGL) , microbiological identification (e.g., Moraxella catarrhalis) , and industrial biotechnology for monitoring recombinant enzyme activity . Its solubility in aqueous buffers and stability under physiological conditions make it a preferred choice for real-time enzymatic assays .

Métodos De Preparación

The synthesis of 4-Methylumbelliferyl butyrate typically involves the esterification of butanoic acid with 4-methyl-2-oxo-2H-1-benzopyran-7-ol. One common method involves the reaction of butanoic acid with the alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

4-Methylumbelliferyl butyrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can convert the ester group to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups. Common reagents include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ may yield carboxylic acids, while reduction with LiAlH₄ will produce alcohols.

Aplicaciones Científicas De Investigación

4-Methylumbelliferyl butyrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other benzopyran derivatives.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

Mecanismo De Acción

The mechanism of action of 4-Methylumbelliferyl butyrate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .

Comparación Con Compuestos Similares

Structural Analogs and Enzyme Specificity

Acyl Chain Length Variation

- 4-Methylumbelliferyl Acetate (4-MUA) : Shorter acyl chain (C2) targets esterases with preference for small substrates. Used in hydrolase studies on germinating grains, but lower hydrophobicity reduces binding efficiency for lipases compared to 4-MUB (C4) .

- 4-Methylumbelliferyl Heptanoate (4-MH) and Oleate (4-MO): Longer acyl chains (C7 and C18:1) are tailored for lipases. MT2282 esterase showed 128.1 RFU/min Vmax with 4-MUB vs. negligible activity with 4-MO, highlighting chain-length-dependent specificity .

Detection Method Variants

- 4-Nitrophenyl Butyrate (4-NPB): Chromogenic substrate releasing yellow 4-nitrophenol (λabs 405 nm). While 4-NPB exhibits higher catalytic efficiency (kcat/KM = 8.8 × 10⁵ M⁻¹s⁻¹) than 4-MUB (kcat/KM = 3.1 × 10⁴ M⁻¹s⁻¹) in carboxylate esterase assays, fluorescence detection with 4-MUB offers superior sensitivity for low-abundance enzymes .

- Indoxyl Butyrate : Releases insoluble indigo upon hydrolysis, enabling visual identification of Moraxella catarrhalis via color change. However, 4-MUB’s fluorescence permits faster results (5 minutes vs. 2.5 minutes for indoxyl butyrate) and reduces false positives in mixed cultures .

Kinetic Performance in Enzyme Assays

*Vmax in RFU/min; †Calculated from Vmax and enzyme concentration.

- MT2282 Esterase: 4-MUB showed higher activity than 4-methylumbelliferyl heptanoate or oleate, emphasizing its optimal balance of solubility and acyl chain length for this enzyme .

- Human Monoglyceride Lipase (MGL): 4-MUB’s catalytic efficiency (kcat/KM) was comparable to umbelliferyl arachidonate, a natural substrate analog, but without solubility limitations .

Limitations and Alternatives

- Solubility Issues : While 4-MUB outperforms hydrophobic substrates like umbelliferyl arachidonate , its aqueous solubility limits use in organic-phase lipase assays, where p-nitrophenyl palmitate may be preferred.

- Cost and Accessibility : 4-MUB is commercially available at ~$20/g, comparable to 4-NPB but more expensive than chromogenic analogs like 1-naphthyl acetate .

Actividad Biológica

4-Methylumbelliferyl butyrate (4-MUB) is a fluorogenic substrate primarily used in biochemical assays to identify various esterases and lipases, particularly in microbiological diagnostics. Its chemical structure, based on the coumarin moiety, allows for the release of 4-methylumbelliferone (4-MU) upon enzymatic hydrolysis, which emits fluorescence that can be quantitatively measured. This article explores the biological activity of 4-MUB, its applications in research, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄O₄ |

| Molecular Weight | 246.259 g/mol |

| Density | 1.197 g/cm³ |

| Boiling Point | 393.4°C |

| Melting Point | 90-92°C |

4-MUB acts as a substrate for various enzymes, particularly esterases. Upon hydrolysis by these enzymes, it releases 4-methylumbelliferone, which can be detected due to its fluorescence properties. This mechanism is utilized in several diagnostic assays to identify specific bacterial strains and to measure enzymatic activity in various biological samples.

Applications in Microbiology

-

Identification of Bacterial Species :

- Moraxella catarrhalis : The use of 4-MUB allows for the rapid identification of M. catarrhalis through its esterase activity. Studies have shown that all tested strains produce a positive fluorescence reaction when incubated with 4-MUB, distinguishing them from other species such as Neisseria spp. .

- Branhamella catarrhalis : Similar to M. catarrhalis, this organism can also be identified using 4-MUB due to its unique enzymatic profile .

- Research on Esterase Activity :

Study on Shigellosis Treatment

A randomized clinical trial investigated the efficacy of sodium butyrate (a related compound) as adjunct therapy in treating shigellosis. The study found that sodium butyrate significantly reduced clinical severity and inflammation markers in patients with shigellosis, demonstrating the therapeutic potential of butyrate compounds in gastrointestinal diseases . Although this study did not directly use 4-MUB, it highlights the biological relevance of butyrate-related compounds.

Esterase Activity in Fish Physiology

Research involving the thick-lipped grey mullet (Chelon labrosus) evaluated digestive enzyme activities using substrates like 4-MUB. The study aimed to assess the growth potential and digestive efficiency of this species, emphasizing the importance of esterase activity in aquaculture .

Research Findings

Recent studies have provided insights into the utility of 4-MUB across various fields:

- Fluorogenic Substrate for Lipases : The compound serves as an effective substrate for measuring lipase activity, which is essential in both clinical diagnostics and food science .

- Quantitative Analysis : The fluorescence emitted upon hydrolysis can be quantitatively analyzed using spectrophotometry, allowing for precise measurements of enzyme activity across different samples.

Q & A

Q. How is 4-Methylumbelliferyl butyrate utilized in measuring esterase activity?

Basic Research Question

4-MUB is a fluorogenic substrate that releases fluorescent 4-methylumbelliferone upon hydrolysis by esterases. In experimental design, researchers prepare stock solutions (e.g., 0.39 mg/mL in DMSO with Triton X-100) and dilute them to working concentrations (e.g., 30 μM in phosphate buffer pH 7.0). Enzyme activity is quantified via fluorescence (excitation: 355 nm; emission: 460 nm), with readings taken over time to calculate initial reaction rates. This method is widely used to assess butyrate-specific esterase/lipase activity in biological samples, such as in seahorse digestive enzyme studies .

Q. What are the standard protocols for preparing 4-MUB solutions in enzymatic assays?

Basic Research Question

Stock Solution : Dissolve 0.39 mg of 4-MUB in 1 mL DMSO, add 100 μL Triton X-100 to enhance solubility.

Working Solution : Dilute stock in phosphate buffer (pH 7.0) to 30 μM.

Assay Setup : Mix 10 μL enzyme homogenate with 190 μL substrate in microplates.

Fluorometric Detection : Use a preheated fluoroskan reader (40°C) for consistent readings. Duplicate measurements minimize variability .

Q. How can researchers optimize experimental conditions when using 4-MUB in esterase kinetics studies?

Advanced Research Question

- pH Optimization : Test activity across buffers (e.g., Na₂HPO₄ pH 5.0–8.5). For example, MT2282 esterase in Mycobacterium tuberculosis showed peak activity at pH 7.0 .

- Temperature : While some enzymes (e.g., rice bran OsEST-b) prefer 60°C, others like cutinases in biodegradation studies perform optimally at 37°C despite lower in vitro activity .

- Substrate Saturation : Kinetic parameters (e.g., Km = 738 μM for MT2282) guide substrate concentration adjustments to avoid solubility limits .

Q. What strategies resolve data contradictions when using 4-MUB across different enzyme systems?

Advanced Research Question

- Gel Electrophoresis : Separate proteins via native or SDS-PAGE.

- Activity Staining : Post-electrophoresis, incubate gels with 4-MUB (e.g., 0.1 mM in buffer).

- Visualization : Fluorescent bands under UV light indicate active enzymes. This method confirmed lipase activity in Bacillus smithii .

Q. How does substrate chain length affect enzyme activity measurements with 4-MUB?

Advanced Research Question

4-MUB (C4) is optimal for short-chain esterases, while longer-chain substrates (e.g., 4-methylumbelliferyl oleate) target lipases. For example:

Propiedades

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-3-4-13(15)17-10-5-6-11-9(2)7-14(16)18-12(11)8-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPUJZVCZXWKCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066246 | |

| Record name | Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17695-46-4 | |

| Record name | 4-Methylumbelliferone butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17695-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017695464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17695-46-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYRYL 4-METHYLUMBELLIFERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THY0NZ2Z72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.